
3-Methoxy-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methylpropanenitrile is a chemical compound with the CAS number 31413-67-9 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-2-methylpropanenitrile is C5H9NO . Its InChI code is 1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 and the InChI key is ZGQCHFHNSDAMCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Methoxy-2-methylpropanenitrile is a liquid at room temperature . It has a molecular weight of 99.13 . More detailed physical and chemical properties such as boiling point, density, and others might be available in specialized databases .Scientific Research Applications
Environmental Science
Lastly, in environmental science, researchers can study the compound’s breakdown products and their environmental impact. Understanding its degradation pathways can help assess the potential risks associated with its use in various industries.
Each application utilizes the unique chemical structure of 3-Methoxy-2-methylpropanenitrile, demonstrating its versatility in scientific research and industry. The compound’s properties, such as its stability at room temperature and its liquid form, make it a convenient reagent for various applications .
Safety and Hazards
Safety information for 3-Methoxy-2-methylpropanenitrile indicates that it has the GHS07 pictogram. The hazard statements include H227, H302, H315, H319, H335. Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
3-methoxy-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQCHFHNSDAMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530871 |
Source


|
| Record name | 3-Methoxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropanenitrile | |
CAS RN |
31413-67-9 |
Source


|
| Record name | 3-Methoxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

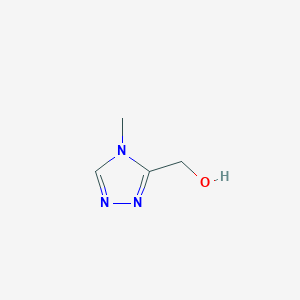
![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)
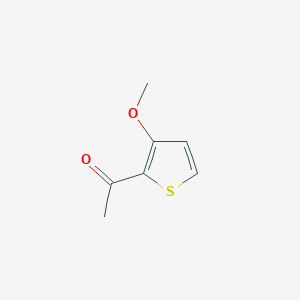

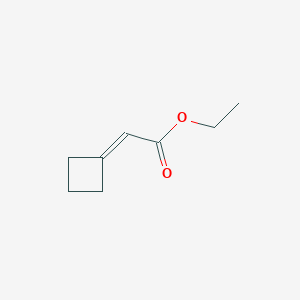
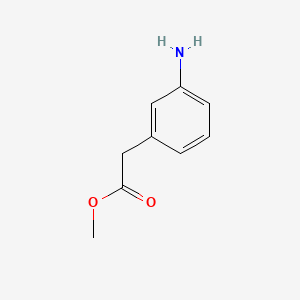


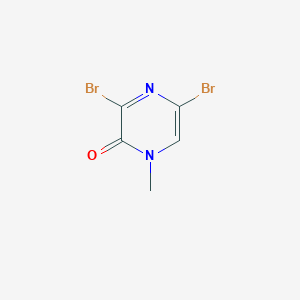
![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)